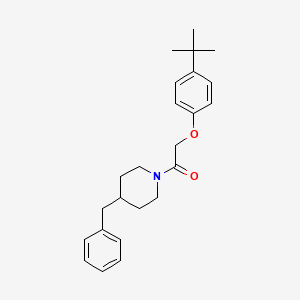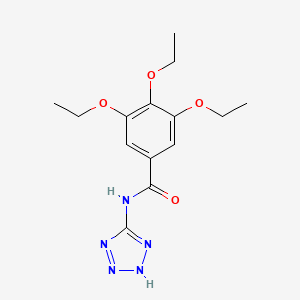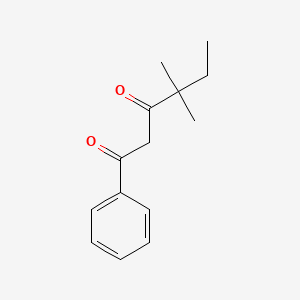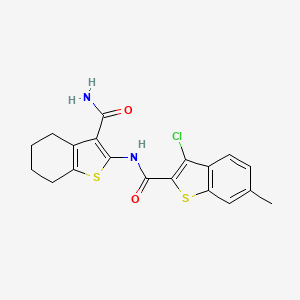![molecular formula C18H16ClN3O4 B3733302 (3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE](/img/structure/B3733302.png)
(3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE
Vue d'ensemble
Description
(3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE is a complex organic compound characterized by the presence of a chlorophenyl group and a nitrobenzoyl group attached to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE typically involves the reaction between 3-chlorophenylamine and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with piperazine to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used; for example, substitution with an amine yields an aniline derivative.
Applications De Recherche Scientifique
(3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring may facilitate binding to biological receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: Similar in structure but with an ethyl linkage instead of a piperazine ring.
1-(3-chlorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine: Contains a methoxy group instead of a nitro group.
Uniqueness
(3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a chlorophenyl and a nitrobenzoyl group attached to a piperazine ring makes it a versatile compound for various applications .
Propriétés
IUPAC Name |
[4-(3-chlorobenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c19-15-3-1-2-14(12-15)18(24)21-10-8-20(9-11-21)17(23)13-4-6-16(7-5-13)22(25)26/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOUTNUSLTVHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isopropyl 4-(aminocarbonyl)-5-{[3-(2-furyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B3733226.png)
![isopropyl 2-[(3-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3733231.png)
![ETHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B3733234.png)

![1-[(4-methoxyphenyl)methyl]-3-[(E)-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]thiourea](/img/structure/B3733247.png)


![N-(3-methoxyphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733268.png)
![N-(2,3-dimethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733271.png)
![N-(3-chlorophenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733275.png)
![N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B3733287.png)


![ethyl 4-ethyl-5-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3733320.png)
